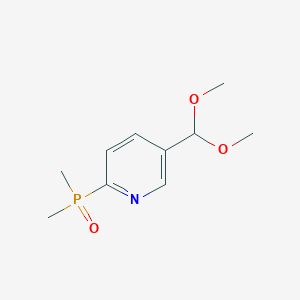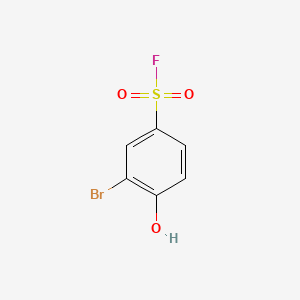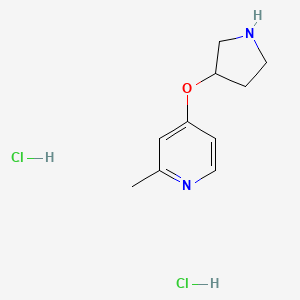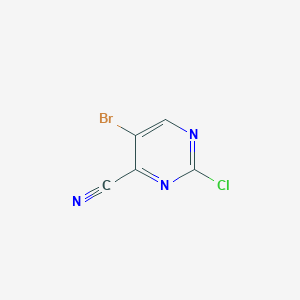
Ethyl 5-hydroxypiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxypiperidine-2-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxypiperidine-2-carboxylate can be achieved through a chemoenzymatic process. One efficient method involves starting from commercially available ethyl 5-hydroxypicolinate hydrochloride. The process includes a novel lipase-catalyzed resolution step to prepare (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, which is a valuable precursor .
Industrial Production Methods: The industrial production of this compound involves multiple steps, including lipase-catalyzed resolution and debenzylation/sulfation reactions. The process is optimized to use environmentally friendly solvents and reagents, making it cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 5-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of β-lactamase inhibitors, the compound binds reversibly and covalently to β-lactamase enzymes, inhibiting their activity and preventing bacterial resistance .
Comparaison Avec Des Composés Similaires
Ethyl 5-hydroxypicolinate: A precursor in the synthesis of ethyl 5-hydroxypiperidine-2-carboxylate.
Piperidine: The parent compound, widely used in medicinal chemistry.
Avibactam: A β-lactamase inhibitor synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of important pharmaceutical compounds. Its efficient synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl 5-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h6-7,9-10H,2-5H2,1H3 |
Clé InChI |
HAFJGEPGSVVKMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





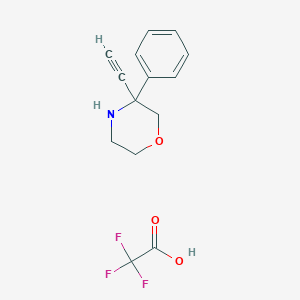
![Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
